Fmoc-D-Trp-OH
Overview
Description
Fmoc-D-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-tryptophan residues into peptides. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions .
Scientific Research Applications
Chemistry
Peptide Synthesis:
Biology
Protein Engineering: The incorporation of D-tryptophan into proteins can be used to study protein folding and stability, as well as to create proteins with enhanced resistance to proteolytic degradation.
Medicine
Drug Development: Peptides containing D-tryptophan are being explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
Mechanism of Action
Target of Action
Fmoc-D-Trp-OH, also known as Nα-Fmoc-N(in)-Boc-D-tryptophan, is primarily used as a biochemical reagent . Its primary targets are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Pharmacokinetics
The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids in a desired sequence . After the peptide bond formation, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the Fmoc group is rapidly removed by a base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of certain bases in the environment can significantly influence the efficacy and stability of this compound.
Safety and Hazards
When handling Fmoc-D-Trp-OH, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Fmoc-D-Trp-OH may be utilized in preparing short peptides without arginine residues . During cleavage, scavengers including phenol, thiophenol, and 1,2-ethanedithiol should be added to prevent cleaved species from reattaching to the tryptophan indole ring . This suggests potential future directions in the development of new peptide-based materials.
Biochemical Analysis
Biochemical Properties
Fmoc-D-Trp-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is largely dependent on the specific conditions of the synthesis .
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. This can include enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is often related to the product’s stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors during this process. The effects on metabolic flux or metabolite levels are dependent on the specific conditions of the synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alternative Method: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: : Industrial production of Fmoc-D-tryptophan typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and reproducible production of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Fmoc Deprotection: The Fmoc group is removed under basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Peptide Coupling: Fmoc-D-tryptophan is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Peptide Coupling: DIC and HOBt in DMF.
Major Products
Fmoc Deprotection: D-tryptophan.
Peptide Coupling: Peptides containing D-tryptophan residues.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tryptophan: Similar to Fmoc-D-tryptophan but with the L-configuration.
Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.
Uniqueness
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86123-11-7 | |
Record name | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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